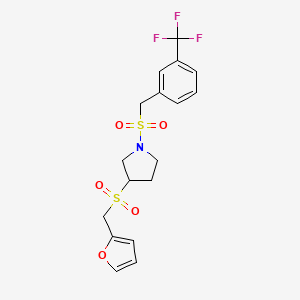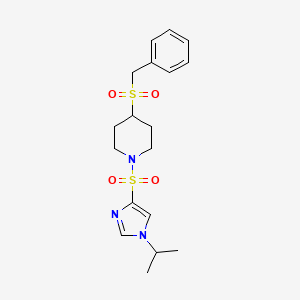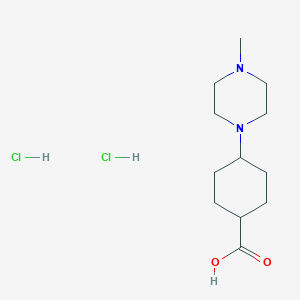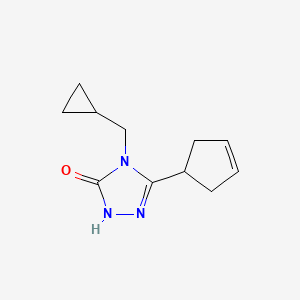
3,3-Difluoro-1-nitro-2-propanol
Vue d'ensemble
Description
The compound 3,3-Difluoro-1-nitro-2-propanol is a fluorinated organic molecule that is of interest in the field of fluorous chemistry due to its potential as a building block for various chemical syntheses. Fluorous chemistry involves the use of perfluorinated groups to facilitate separation and purification processes in organic synthesis, leveraging the unique properties of fluorine atoms.
Synthesis Analysis
The synthesis of related fluoroalkyl propanols has been demonstrated through the controlled radical addition of N-perfluoroalkyl and perfluoroisoalkyl iodides to allyl alcohol, followed by reduction with hydrazine hydrate and a Raney nickel catalyst in methanol, yielding high purity 3-(perfluoroalkyl)propanols . Additionally, the synthesis of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine, a related compound, involves the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane or 3,3,3-trifluoro-1-nitropropene with 3-aminobenzotrifluoride and subsequent reduction of the nitro group .
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule .
Chemical Reactions Analysis
The reactivity of similar difluorinated compounds has been explored in various chemical reactions. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are of interest in drug discovery . The selective haloform reaction has been employed to synthesize long-chain 2,2-difluoro-3-hydroxyacids from 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones, showcasing the selective cleavage of the CO-CF3 bond .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3,3-Difluoro-1-nitro-2-propanol is involved in various chemical reactions and syntheses. For instance, it is used in the Hexafluoro-2-propanol-assisted quick and chemoselective nitro reduction, a methodology that benefits from room temperature conditions and short reaction times, applicable to a wide range of substrates (Chen et al., 2017). Another study discusses the synthesis of gem-difluorinated compounds, starting from commercially available indanone, which includes the key gem-difluorination step accomplished in good yield by treatment of in situ generated bromine fluoride (Zhang et al., 2014).
Radiation Chemistry in Solvent Extraction
In the field of radiation chemistry, this compound plays a role in solvent extraction processes, particularly in the context of nuclear waste solutions. It helps in solvating complexes of metals like cesium and strontium, and its concentration affects extraction efficiency. Its behavior under irradiation is crucial for the design of extraction systems in high-radiation environments (Swancutt et al., 2011).
Applications in Organic Chemistry
The compound also finds utility in various organic chemistry processes. For example, it is involved in the hypervalent iodine/HF reagent-assisted fluorination of functionalized aromatic olefins, where it aids in producing 3,3-difluoro-1,2-diphenyl-1-propanone and other related compounds (Kitamura et al., 2018). Another research highlights its role in a new synthesis method for long-chain 2,2-difluoro-3-hydroxyacids, showcasing a convenient approach marked by the selective cleavage of specific bonds under mild conditions (Jiménez et al., 2005).
Environmental Treatment and Analysis
In environmental science, this compound is studied for its potential in treating wastewater. A study on the mineralization and defluoridation of Tetrafluoro-1-propanol in a novel three-phase fluidized bed reactor indicates its efficiency in mineralizing and removing fluoride ions in wastewater treatment processes (Shih et al., 2013).
Mécanisme D'action
Target of Action
It’s worth noting that a similar compound, 1,3-difluoro-2-propanol, is known to disrupt the citric acid cycle .
Mode of Action
It’s known that 1,3-difluoro-2-propanol, a related compound, acts as a metabolic poison .
Biochemical Pathways
1,3-difluoro-2-propanol is known to disrupt the citric acid cycle , which is a key metabolic pathway for energy production in cells.
Result of Action
It’s known that disruption of the citric acid cycle by similar compounds can lead to a lack of energy production, which can have significant effects at the cellular level .
Propriétés
IUPAC Name |
1,1-difluoro-3-nitropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO3/c4-3(5)2(7)1-6(8)9/h2-3,7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMXHIVZNVQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)




![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)
![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)